molecular formula C9H16O B12641938 Non-6-yn-1-ol CAS No. 69222-05-5

Non-6-yn-1-ol

Cat. No.: B12641938
CAS No.: 69222-05-5
M. Wt: 140.22 g/mol
InChI Key: SVZWPZCFOBVELO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Non-6-yn-1-ol is an organic compound with the molecular formula C₉H₁₆O It is an alkyne alcohol, characterized by the presence of both a hydroxyl group (-OH) and a triple bond between carbon atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

Non-6-yn-1-ol can be synthesized through multiple synthetic routes. One common method involves the reaction of pent-4-yn-1-ol with appropriate reagents to introduce the additional carbon atoms required to form the this compound structure . This process typically involves a series of steps including alkylation, reduction, and purification to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary, but they generally follow similar principles to laboratory-scale synthesis, with adjustments for scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

Non-6-yn-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The triple bond can be reduced to form alkenes or alkanes.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for converting the hydroxyl group to halides.

Major Products Formed

    Oxidation: Non-6-ynoic acid or non-6-ynal.

    Reduction: Non-6-en-1-ol or nonane.

    Substitution: Non-6-ynyl chloride or non-6-ynyl bromide.

Scientific Research Applications

Non-6-yn-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through reactions like cycloadditions and cross-coupling.

    Biology: It serves as a precursor for the synthesis of bioactive molecules and probes used in biological studies.

    Medicine: Research into its derivatives has potential implications for drug development, particularly in the design of molecules with specific biological activities.

    Industry: this compound is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism by which non-6-yn-1-ol exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons. In reduction reactions, the triple bond is hydrogenated to form a double or single bond. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Non-6-yn-1-ol can be compared to other alkyne alcohols such as:

    2-Nonyn-1-ol: Similar structure but with the triple bond at a different position, leading to different reactivity and applications.

    3-Nonyn-1-ol: Another positional isomer with distinct chemical properties.

    Hept-2-en-6-yn-1-ol: A compound with a similar functional group arrangement but different carbon chain length.

This compound is unique due to its specific position of the triple bond and hydroxyl group, which influences its reactivity and the types of reactions it can undergo.

Properties

CAS No.

69222-05-5

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

non-6-yn-1-ol

InChI

InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h10H,2,5-9H2,1H3

InChI Key

SVZWPZCFOBVELO-UHFFFAOYSA-N

Canonical SMILES

CCC#CCCCCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.